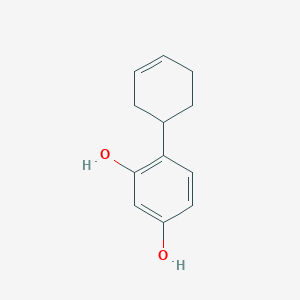

4-(3-Cyclohexen-1-yl)-1,3-benzenediol

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-cyclohex-3-en-1-ylbenzene-1,3-diol |

InChI |

InChI=1S/C12H14O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-2,6-9,13-14H,3-5H2 |

InChI Key |

WDPJTEAZTWWUPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Scientific Research Applications

Cardiovascular Effects

Abnormal cannabidiol has been studied for its vasodilatory properties. Research indicates that it induces relaxation in rat mesenteric arteries through an endothelium-dependent mechanism. This effect is comparable to that of anandamide, a well-known endocannabinoid. The compound's action is sensitive to CB1 receptor antagonists, suggesting a complex interaction with the endocannabinoid system .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenediol derivatives, including 4-(3-Cyclohexen-1-yl)-1,3-benzenediol. A library of 42 novel compounds was synthesized and screened against various pathogens. Some derivatives exhibited significant activity against resistant strains of fungi and bacteria, indicating that modifications of the benzenediol structure can enhance antimicrobial efficacy .

Neurological Implications

The compound has shown promise in modulating neuronal activity and may play a role in neuroprotection. Its ability to inhibit human neutrophil migration suggests potential applications in inflammatory conditions and neurodegenerative diseases .

Case Study 1: Vascular Relaxation Mechanism

In a controlled study involving rat models, abnormal cannabidiol was administered to assess its hypotensive effects. The results demonstrated a significant reduction in blood pressure and vascular resistance, primarily mediated through CB1 and CB2 receptors. This study underscores the therapeutic potential of abnormal cannabidiol in treating hypertension .

Case Study 2: Antimicrobial Screening

A systematic evaluation of 42 benzenediol derivatives revealed that several compounds, including those related to abnormal cannabidiol, exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml against dermatophytes and other resistant pathogens. The compounds were effective in disrupting fungal cell walls and membranes without causing significant toxicity to human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexenyl/Alkyl Substituents

- 2-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol Structure: Features a cyclohexenyl group at position 2 and a pentyl chain at position 5. Properties: Increased lipophilicity due to the pentyl chain, enhancing membrane permeability. Used in cannabinoid research (DEA-exempt preparation) . Comparison: The pentyl chain differentiates it from 4-(3-cyclohexenyl)-1,3-benzenediol, which lacks this modification.

- 4-Hexyl-1,3-benzenediol Structure: A hexyl chain replaces the cyclohexenyl group at position 4. Properties: Higher hydrophobicity than cyclohexenyl derivatives; used in industrial applications (e.g., surfactants, stabilizers).

Aromatic/Alkyl-Substituted Benzenediols

- 4-(1-Phenylethyl)-1,3-benzenediol (Phenylethyl Resorcinol, PR) Structure: A phenylethyl group at position 4. Applications: Widely used in cosmetics for skin whitening (inhibits tyrosinase). Nanostructured formulations improve its bioavailability . Comparison: The phenylethyl group provides stronger π-π interactions than cyclohexenyl, enhancing stability in formulations.

HS-1793 [4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol]

- Structure : A naphthyl group at position 4.

- Bioactivity : Exhibits potent antitumor effects by downregulating HIF-1 and VEGF in breast cancer models, outperforming resveratrol in efficacy .

- Comparison : The naphthyl group enhances planar conjugation, improving DNA intercalation and kinase inhibition compared to cyclohexenyl derivatives.

Natural Derivatives and Dimers

Phaeosphaeridiols A–C

- Structure : 1,3-benzenediol core with butenyl and pentene substituents.

- Bioactivity : Phaeosphaeridiol A (2-(2′-butenyl)-5-(3′′-pentene)-1,3-benzenediol) shows antimicrobial activity against Ralstonia solanacearum .

- Comparison : The unsaturated side chains in Phaeosphaeridiols confer flexibility and redox activity absent in cyclohexenyl derivatives.

Resveratrol [5-[(E)-2-(4-Hydroxyphenyl)-vinyl]-1,3-benzenediol]

- Structure : A stilbene-like vinylphenyl group.

- Bioactivity : Antioxidant and anti-inflammatory effects; dimers (e.g., δ-viniferin) show enhanced antifungal activity against Plasmopara viticola .

- Comparison : The conjugated double bond in resveratrol enables radical scavenging, whereas cyclohexenyl derivatives rely on steric effects for bioactivity.

Data Table: Key Properties of Selected 1,3-Benzenediol Derivatives

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.